Methyl-PEG4-acyl chloride
Overview
Description
Methyl-PEG4-acyl chloride is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). These linkers are crucial in the development of PROTAC molecules, which are designed to selectively degrade target proteins within cells by leveraging the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-PEG4-acyl chloride can be synthesized through the reaction of methyl-PEG4-alcohol with thionyl chloride or oxalyl chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride group. The reaction is carried out at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated systems to ensure precise control over reaction conditions. The process includes purification steps such as distillation or recrystallization to obtain high-purity products suitable for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
Methyl-PEG4-acyl chloride primarily undergoes nucleophilic acyl substitution reactions. These reactions involve the replacement of the acyl chloride group with various nucleophiles, such as amines, alcohols, or water .
Common Reagents and Conditions
Amines: React with this compound to form amides. This reaction typically occurs at room temperature in the presence of a base such as triethylamine.
Alcohols: React to form esters. This reaction is often catalyzed by a base and carried out under anhydrous conditions.
Water: Hydrolyzes this compound to form the corresponding carboxylic acid.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Scientific Research Applications
Methyl-PEG4-acyl chloride is widely used in scientific research, particularly in the development of PROTACs. These compounds have applications in:
Chemistry: Used as linkers in the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Investigated for potential therapeutic applications in targeted protein degradation.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
Methyl-PEG4-acyl chloride functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome, thereby selectively reducing the levels of specific proteins within cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl-PEG2-acyl chloride
- Methyl-PEG6-acyl chloride
- Methyl-PEG8-acyl chloride
Uniqueness
Methyl-PEG4-acyl chloride is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker flexibility. This makes it particularly suitable for the synthesis of PROTACs, where the linker length can significantly impact the efficacy and selectivity of the resulting molecules .
Properties
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonochloridate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO6/c1-13-2-3-14-4-5-15-6-7-16-8-9-17-10(11)12/h2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNFSOCHAKDRBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596927 | |
Record name | 2,5,8,11-Tetraoxatridecan-13-yl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62124-69-0 | |
Record name | 2,5,8,11-Tetraoxatridecan-13-yl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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